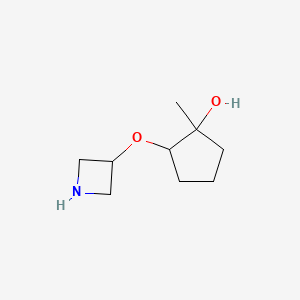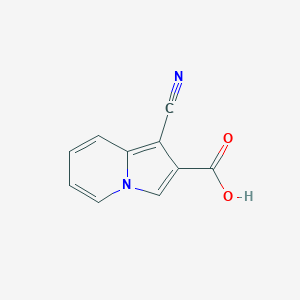
1-Cyanoindolizine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanoindolizine-2-carboxylic acid is a heterocyclic compound that features an indolizine ring system with a cyano group at the 1-position and a carboxylic acid group at the 2-position.
Vorbereitungsmethoden
The synthesis of 1-cyanoindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the modification of indolizine derivatives. For instance, the periphery of hyperbranched polyesters can be modified with 1-cyanoindolizine-3-carboxylic acid groups via a one-pot synthesis . Another method involves the hydrolysis of nitriles to form carboxylic acids in the presence of catalysts such as H+ or OH- ions . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Cyanoindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine ring.
Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution to form esters, amides, and anhydrides.
Common reagents used in these reactions include thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions. Major products formed from these reactions include esters, amides, and substituted indolizine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyanoindolizine-2-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-cyanoindolizine-2-carboxylic acid involves its interaction with molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, the compound chelates with two Mg2+ ions within the active site of the integrase enzyme, thereby inhibiting the strand transfer process essential for viral replication . This bis-bidentate chelation disrupts the viral DNA integration into the host genome, effectively impairing viral replication.
Vergleich Mit ähnlichen Verbindungen
1-Cyanoindolizine-2-carboxylic acid can be compared with other indole derivatives, such as indole-2-carboxylic acid and its various substituted forms. While these compounds share a common indole nucleus, this compound is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity . Similar compounds include:
- Indole-2-carboxylic acid
- 1-Cyanoindole
- Indole-3-acetic acid
These compounds differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
852562-13-1 |
|---|---|
Molekularformel |
C10H6N2O2 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
1-cyanoindolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H6N2O2/c11-5-7-8(10(13)14)6-12-4-2-1-3-9(7)12/h1-4,6H,(H,13,14) |
InChI-Schlüssel |
XWJPESRVVYRBBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN2C=C1)C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)
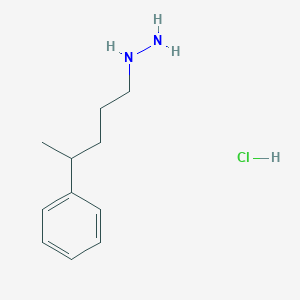
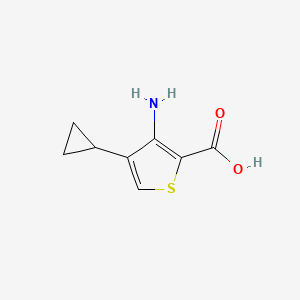
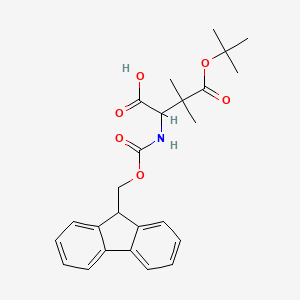
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)
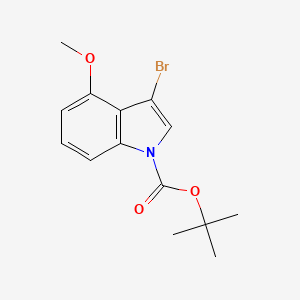
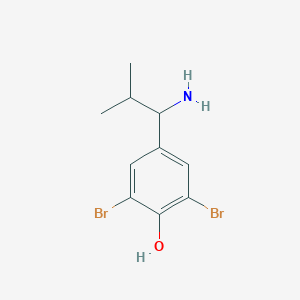
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
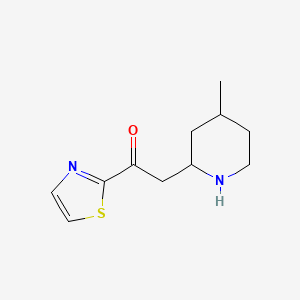

![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)

![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
